molecular formula C6H3BrCl3NO B1223822 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone CAS No. 72652-32-5

1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

Cat. No. B1223822
CAS RN: 72652-32-5
M. Wt: 291.4 g/mol
InChI Key: CQLTVLIUJXOOGD-UHFFFAOYSA-N
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Patent
US08653124B2

Procedure details

Using the same general procedure as used for the synthesis of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-ethanone 7, 5.00 g of 2-trichloroacetyl-1-methylpyrrole afforded 5.46 g (81%) of the title compound 13 as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.66 (d, 1H, J=1.2 Hz), 7.42 (d, 1H, J=1.8 Hz), 3.91 (s, 3H); 13C NMR (100 MHz, DMSO-d6) δ 171.48, 134.40, 123.62, 121.19, 95.36, 95.12; HRMS (FAB) calcd for C7H6BrCl3NO (MH+) 303.8698, found 303.8678.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:7](=[O:12])[C:8]([Cl:11])([Cl:10])[Cl:9])[NH:5][CH:6]=1.Cl[C:14](Cl)(Cl)C(C1N(C)C=CC=1)=O>>[Br:1][C:2]1[CH:3]=[C:4]([C:7](=[O:12])[C:8]([Cl:9])([Cl:10])[Cl:11])[N:5]([CH3:14])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(NC1)C(C(Cl)(Cl)Cl)=O
Name
Quantity
5 g
Type
reactant
Smiles
ClC(C(=O)C=1N(C=CC1)C)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(N(C1)C)C(C(Cl)(Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.46 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.